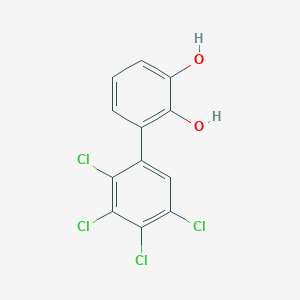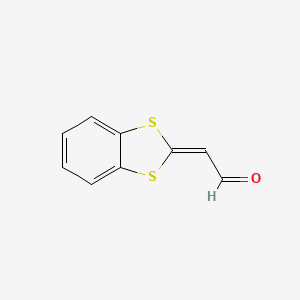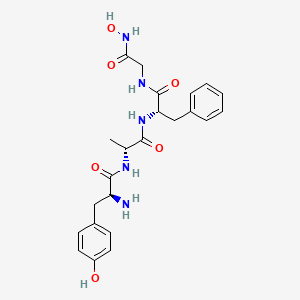
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is a synthetic peptide compound It is composed of the amino acids tyrosine, alanine, phenylalanine, and glycine, with an additional hydroxyl group attached to the glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with electrophilic centers in the peptide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Phenylalaninamide
- L-Tyrosyl-L-alanyl-L-phenylalanylglycinamide
- DL-Phenylalanine
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is unique due to its specific amino acid sequence and the presence of the hydroxyl group on the glycine residue. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
83578-99-8 |
|---|---|
Formule moléculaire |
C23H29N5O6 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H29N5O6/c1-14(26-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)27-19(12-15-5-3-2-4-6-15)23(33)25-13-20(30)28-34/h2-10,14,18-19,29,34H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,28,30)/t14-,18+,19+/m1/s1 |
Clé InChI |
WQQXUBKIAFYSHU-CCKFTAQKSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


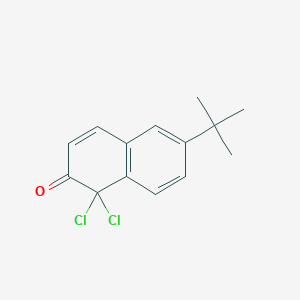
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
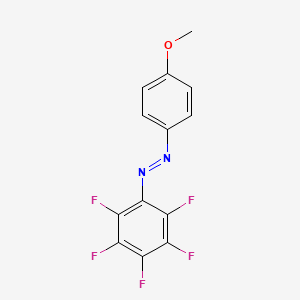
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
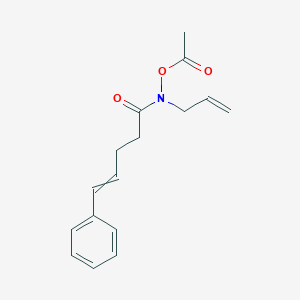

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
silane](/img/structure/B14409949.png)
